LogP Modulation: Intermediate Lipophilicity Between Chloromethyl and Methoxy Analogs Confers Tunable Permeability
4-(Chloromethoxy)-3-nitrobenzonitrile exhibits a calculated LogP of 2.04, positioning it between the more lipophilic 4-(chloromethyl)-3-nitrobenzonitrile (LogP 2.73 [1]) and the more hydrophilic 4-methoxy-3-nitrobenzonitrile (XLogP3 = 1.5 [2]). This intermediate lipophilicity arises from the oxygen atom in the –OCH₂Cl chain, which partially offsets the hydrophobicity contributed by the terminal chlorine. For medicinal chemistry programs requiring balanced LogD to optimize both passive permeability and aqueous solubility, this value falls closer to the typical CNS drug-like range (1–3) than either comparator, without the need for additional structural modifications that would alter the downstream synthetic sequence. No head‑to‑head experimental LogD₇.₄ data are currently available in the public domain for this specific compound.
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.04 (Leyan in-house calculated value) |
| Comparator Or Baseline | 4-(Chloromethyl)-3-nitrobenzonitrile LogP = 2.73 (Chemsrc); 4-Methoxy-3-nitrobenzonitrile XLogP3 = 1.5 (PubChem) |
| Quantified Difference | Target LogP is 0.69 log units lower than the chloromethyl analog and 0.54 log units higher than the methoxy analog |
| Conditions | Computed values from three independent sources; no unified experimental dataset available; cross‑study comparison should be interpreted with caution |
Why This Matters
This LogP window offers a built‑in permeability advantage over the methoxy analog while avoiding the excessive lipophilicity of the chloromethyl analog, potentially reducing late-stage formulation challenges.
- [1] Chemsrc. 4-(Chloromethyl)-3-nitrobenzonitrile Physicochemical Properties, CAS 90178-80-6. LogP 2.72848. https://m.chemsrc.com View Source
- [2] PubChem. 4-Methoxy-3-nitrobenzonitrile Computed Properties, CID 2800241. XLogP3 = 1.5. https://pubchem.ncbi.nlm.nih.gov/compound/2800241 View Source
